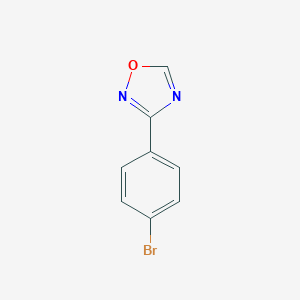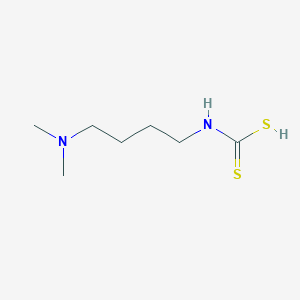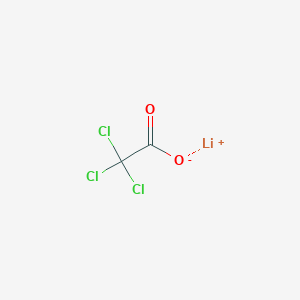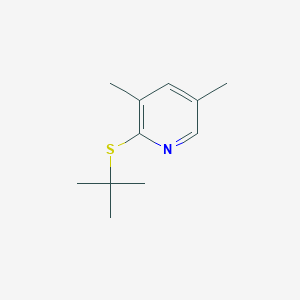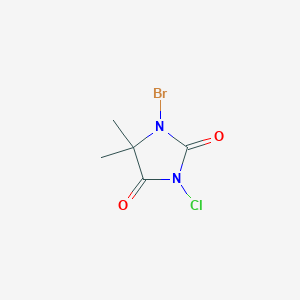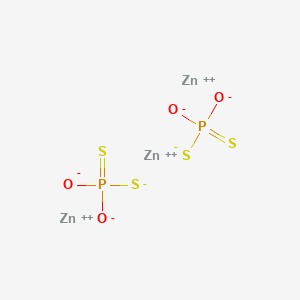
Zinc dithiophosphate
Descripción general
Descripción
Zinc dithiophosphate (ZnDTP) is a widely used lubricant additive in the automotive industry. It has been extensively studied due to its excellent anti-wear and anti-oxidation properties.
Aplicaciones Científicas De Investigación
Antiwear Mechanisms
Zinc dithiophosphate (ZDDP) plays a crucial role in antiwear mechanisms, especially in motor oils. Martin (1999) and Martin et al. (2013) discuss ZDDP's ability to form protective tribofilms on metal surfaces, reducing wear in lubricated systems like engines. These films are formed through tribochemical reactions between zinc polyphosphate and metal oxides, adapting to different conditions to protect against abrasive wear. The presence of zinc metaphosphate and metal sulphides embedded in a phosphate matrix is also noted, contributing to the antiwear action of ZDDP (Martin, 1999); (Martin et al., 2013).
Tribological Performance
Studies by Özkan and Yaşa (2020) and Jiang et al. (1996) highlight ZDDP's role in improving tribological performance. ZDDP enhances the antiwear properties of lubricants by reacting with abrasive particles under pressure and shear. Özkan and Yaşa (2020) also found that combining ZnSO4 with MoS2 in base oil mimics ZDDP's friction characteristics, offering an alternative to ZDDP's use in lubricants (Özkan & Yaşa, 2020); (Jiang et al., 1996).
Antioxidant Action
The research by Burn (1966) explores the antioxidant properties of ZDDP. It acts as a chain-breaking agent, inhibiting the oxidation of various organic substances, thus playing a significant role in preventing oxidative wear in lubricated systems (Burn, 1966).
Electrical Contact Resistance
Yamaguchi et al. (1997) conducted studies on the electrical contact resistance (ECR) of ZDDP films on iron oxide surfaces. They aimed to understand the interaction of ZDDP with ferrous tribocouples in lubricating oils. This work contributes to our understanding of how ZDDP interacts with metal surfaces under different conditions (Yamaguchi, Ryason, & Hansen, 1997).
Surface Chemistry and Wear Reduction
ZDDP's role in surface chemistry and wear reduction has been explored through various techniques. Studies by Soltanahmadi et al. (2017) and Yamaguchi and Ryason (1993, 1996) employed techniques like Transmission Electron Microscopy (TEM) and Inelastic Electron Tunneling Spectroscopy (IETS) to analyze the composition and behavior of ZDDP on metal surfaces. These studies contribute to a deeper understanding of the molecular composition of antiwear films produced by ZDDP and their effectiveness in reducing engine wear (Soltanahmadi et al., 2017); (Yamaguchi & Ryason, 1993, 1996).
Propiedades
Número CAS |
19210-06-1 |
|---|---|
Nombre del producto |
Zinc dithiophosphate |
Fórmula molecular |
O4P2S4Zn3 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
trizinc;dioxido-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2H3O2PS2.3Zn/c2*1-3(2,4)5;;;/h2*(H3,1,2,4,5);;;/q;;3*+2/p-6 |
Clave InChI |
WMYJOZQKDZZHAC-UHFFFAOYSA-H |
SMILES |
[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |
SMILES canónico |
[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |
Otros números CAS |
19210-06-1 |
Descripción física |
Zinc dithiophosphate appears as a dark-colored viscous liquid with a mild odor. Insoluble in water and slightly less dense than water. Contact may moderately irritate skin, eyes, and mucous membranes, and cause dizziness, nausea and loss of consciousness. Used to make other chemicals and is a marine pollutant. |
Números CAS relacionados |
15834-33-0 (Parent) |
Sinónimos |
dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

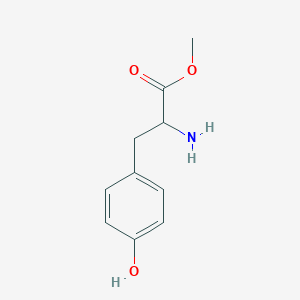
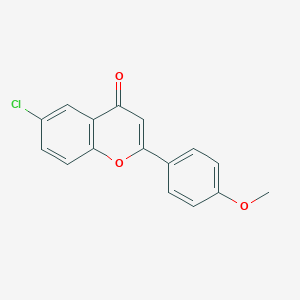
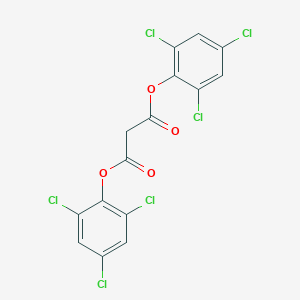
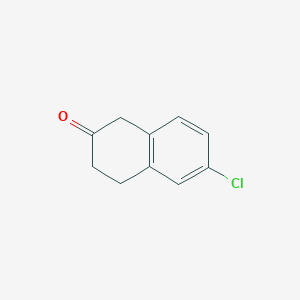
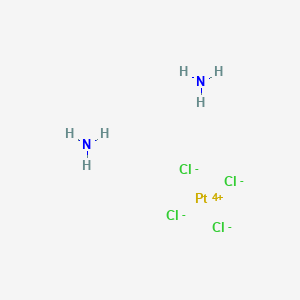
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
